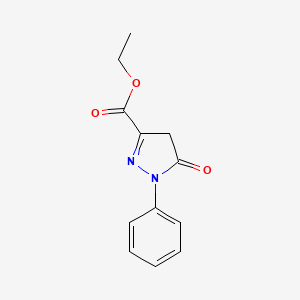

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 32.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57876. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-oxo-1-phenyl-4H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFXQKNQVZMOSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044738 | |

| Record name | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

89-33-8 | |

| Record name | 1-Phenyl-3-carbethoxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-3-carbethoxy-5-pyrazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 89-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-oxo-1-phenyl-2-pyrazoline-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Preamble: Beyond the Formula

For the seasoned researcher, a chemical name and molecular formula such as C₁₂H₁₂N₂O₃ represent not an answer, but a question.[1][2] The elucidation of a molecule's precise three-dimensional architecture is a foundational imperative in drug discovery, materials science, and chemical synthesis. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a member of the versatile pyrazolone class of heterocycles, serves as a quintessential example of this challenge.[3][4] These compounds are not merely synthetic intermediates for dyes but are core scaffolds in a plethora of pharmacologically active agents, exhibiting activities from anti-inflammatory to antimicrobial.[3][5][6][7]

This guide eschews a simplistic recitation of analytical data. Instead, it offers a strategic, field-proven workflow for structural verification, grounded in the causality behind each experimental choice. We will navigate the pivotal challenge of tautomerism inherent to the pyrazolone ring and demonstrate how a multi-technique, self-validating analytical approach provides an unambiguous and authoritative structural assignment.

The Central Challenge: Tautomeric Ambiguity in Pyrazolones

The primary complexity in assigning a definitive structure to pyrazolone derivatives is their capacity to exist in multiple, rapidly interconverting tautomeric forms.[5][8] This constitutional isomerism, typically involving the migration of a proton, means the molecule may exist as a mixture of forms in equilibrium, with the predominant form being highly sensitive to its physical state (solid vs. solution) and environment (solvent polarity).[8][9]

For this compound, three principal tautomers must be considered: the keto (CH), enol (OH), and a second imidic-like (NH) form. The objective of our analytical strategy is to determine which of these forms is dominant.

Caption: Potential tautomeric equilibria in the pyrazolone core.

The Elucidation Workflow: An Integrated, Multi-Modal Strategy

No single analytical technique can provide a complete and validated structural picture. True scientific integrity demands a confluence of evidence, where each method corroborates and builds upon the last. Our approach is a logical progression from foundational data to high-resolution structural detail.

Caption: A logical workflow for comprehensive structure elucidation.

Mass Spectrometry (MS): Confirming the Molecular Blueprint

Expertise & Causality: The logical inception of any structural analysis is to confirm the molecular weight and, by extension, the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing a mass measurement with enough precision to distinguish between compounds with the same nominal mass but different atomic compositions.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Acquisition (Positive Ion Mode): Infuse the sample solution into the ESI source. Acquire data over a mass-to-charge (m/z) range of 100-500. The TOF analyzer provides the high mass accuracy required.

-

Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass for the molecular formula C₁₂H₁₂N₂O₃.

Expected Data & Interpretation The analysis validates the molecular formula, which is the bedrock of the entire elucidation process. A discrepancy here would indicate an impurity or an incorrect starting hypothesis.

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ | C₁₂H₁₂N₂O₃ |

| Monoisotopic Mass | 232.0848 g/mol | - |

| [M+H]⁺ (Exact Mass) | 233.0921 | ~233.0921 ± 5 ppm |

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique that provides critical information about the functional groups present in a molecule. For pyrazolones, it offers the first tangible evidence to differentiate between the keto and enol tautomers by probing for the presence of C=O (ketone/amide) and O-H (enol) stretching vibrations.[10]

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: A small amount of the solid powder is placed directly onto the diamond ATR crystal. No further preparation is needed.

-

Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal is taken and automatically subtracted from the sample spectrum.

Expected Data & Interpretation The presence of strong carbonyl absorptions and the absence of a broad O-H stretch are highly indicative of the keto tautomer being the dominant form in the solid state.

| Wavenumber (cm⁻¹) | Vibration Type | Implication for Structure |

| ~3050-3100 | Aromatic C-H Stretch | Confirms phenyl group |

| ~2980 | Aliphatic C-H Stretch | Confirms ethyl and CH₂ groups |

| ~1735 | C=O Stretch (Ester) | Confirms ethyl carboxylate group |

| ~1690 | C=O Stretch (Ring Ketone/Amide) | Strong evidence for the keto tautomer |

| ~1595, ~1500 | C=C/C=N Stretch (Aromatic/Pyrazole) | Confirms ring structures |

| Absence of ~3200-3600 | No Broad O-H Stretch | Argues against the enol tautomer |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for determining the precise structure of an organic molecule in solution.[11] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the atom-to-atom connectivity.

Protocol: High-Field NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a trace of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D Experiments (Optional but Recommended): Run COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) experiments for full confirmation.

-

Expected Data & Interpretation (for the Keto Tautomer in CDCl₃) The key diagnostic signal is the singlet for the CH₂ group in the pyrazole ring. The enol tautomer would instead feature a single proton (CH) at a different chemical shift.

Table: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8-7.9 | Multiplet | 2H | Phenyl (ortho-H) |

| ~7.4-7.5 | Multiplet | 2H | Phenyl (meta-H) |

| ~7.2-7.3 | Multiplet | 1H | Phenyl (para-H) |

| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.60 | Singlet (s) | 2H | Pyrazole Ring -CH₂- |

| ~1.42 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Table: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~168.0 | Ring C=O (C5) |

| ~161.5 | Ester C=O |

| ~145.0 | Pyrazole C3 |

| ~138.0 | Phenyl C1' (ipso) |

| ~129.0 | Phenyl C3'/C5' |

| ~125.0 | Phenyl C4' |

| ~119.0 | Phenyl C2'/C6' |

| ~62.0 | -O-CH₂ -CH₃ |

| ~40.0 | Pyrazole Ring -CH₂- (C4) |

| ~14.0 | -O-CH₂-CH₃ |

The HMBC experiment provides the final, irrefutable proof by showing correlations between protons and carbons that are 2-3 bonds away. A crucial expected correlation would be from the singlet at δ ~3.60 ppm (the -CH₂- protons) to the ring carbonyl carbon at δ ~168.0 ppm (C5), definitively linking the methylene group to the keto-functionality.

Conclusion: A Self-Validating Structural Consensus

The structure of this compound is authoritatively confirmed through the strategic application of orthogonal analytical techniques.

-

Mass Spectrometry validates the elemental formula C₁₂H₁₂N₂O₃.

-

IR Spectroscopy confirms the presence of two distinct carbonyl groups (ester and ring ketone) and the absence of an enolic O-H group in the solid state.

-

NMR Spectroscopy provides an unambiguous map of the proton-carbon framework in solution, with the key diagnostic singlet for the C4-methylene protons confirming the 4,5-dihydro-5-oxo tautomer as the overwhelmingly dominant species.

References

- 1. This compound [dyestuffintermediates.com]

- 2. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. researchgate.net [researchgate.net]

- 10. jchps.com [jchps.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate CAS number 89-33-8

An In-Depth Technical Guide to Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 89-33-8)

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into its synthesis, chemical properties, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

This compound, commonly known as 1-phenyl-3-carbethoxypyrazolone, is a key chemical intermediate.[1][2][] Its pyrazolone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[4][5] The unique structural features of this molecule—a reactive methylene group, a keto-enol tautomeric system, and sites for functionalization—make it an exceptionally versatile building block for the synthesis of more complex molecules. Its applications span from the synthesis of pharmaceuticals to the production of dyes, highlighting its industrial and academic importance.[][6][7]

Physicochemical and Computed Properties

A thorough understanding of a compound's properties is fundamental to its application. The key physical, chemical, and computed descriptors for this compound are summarized below. These values are critical for predicting its behavior in various solvents, its potential for biological activity, and for developing analytical methods.

| Property | Value | Source |

| CAS Number | 89-33-8 | [1][2][8][9] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | [1][6][9] |

| Molecular Weight | 232.24 g/mol | [2][6][9] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 1-Phenyl-3-carbethoxypyrazolone, 3-(Ethoxycarbonyl)-1-phenyl-5-pyrazolone | [1][2][8] |

| Appearance | White to off-white solid/powder | [10] |

| Melting Point | 181.5-182.5 °C | [][7] |

| Boiling Point | 335.3 °C (Predicted) | [][9] |

| Density | 1.25 g/cm³ (Predicted) | [][7] |

| InChI Key | WBFXQKNQVZMOSQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2 | [][9] |

Synthesis and Reaction Mechanism

The most common and efficient synthesis of this pyrazolone derivative is a variation of the Knorr pyrazole synthesis. It involves a condensation reaction between a β-ketoester equivalent and a hydrazine derivative. In this case, diethyl oxalate serves as the precursor to the β-ketoester moiety, and phenylhydrazine provides the N-phenyl group and the second nitrogen for the pyrazole ring.

The causality behind this choice of reactants lies in their complementary reactivity. Diethyl oxalate provides the three-carbon backbone with the required carbonyl and ester functionalities, while phenylhydrazine acts as a binucleophilic reagent that first forms a hydrazone and then undergoes an intramolecular cyclization to yield the stable five-membered heterocyclic ring.

Illustrative Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the phenylhydrazine on one of the ester carbonyls of diethyl oxalate, followed by an intramolecular condensation to form the pyrazolone ring.

Caption: Generalized mechanism for pyrazolone synthesis.

Detailed Experimental Protocol: Synthesis from Diethyl Oxalate and Phenylhydrazine

This protocol is a self-validating system; successful synthesis will yield a product with the expected physical and spectroscopic properties outlined in this guide. This procedure is adapted from established methods for pyrazolone synthesis.[4][11]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

-

Initial Condensation: To the freshly prepared sodium ethoxide solution, add diethyl oxalate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

-

Addition of Phenylhydrazine: Add phenylhydrazine (1 equivalent) dropwise to the reaction mixture. The causality here is to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the solution with dilute hydrochloric acid until the product precipitates out.

-

Purification: Filter the crude solid product, wash with cold water, and dry. Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure white crystals.

-

Characterization: Confirm the identity and purity of the synthesized compound using melting point determination, NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification of the compound. The following table summarizes the expected spectral characteristics.

| Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the phenyl ring, and a singlet for the CH₂ group on the pyrazolone ring. The exact chemical shifts may vary based on the solvent. |

| ¹³C NMR | Resonances for the ethyl ester carbons, aromatic carbons, and the three distinct carbons of the pyrazolone ring (C=O, C-ester, and CH₂). |

| IR (Infrared) | Strong absorption bands for the C=O stretching of the ester and the amide-like lactam in the ring (around 1650-1750 cm⁻¹). C-H stretches for aromatic and aliphatic groups, and N-N bond vibrations. |

| MS (Mass Spec) | The molecular ion peak (M⁺) should be observed at m/z 232, corresponding to the molecular weight of C₁₂H₁₂N₂O₃.[1] Fragmentation patterns would involve the loss of the ethoxy group or other parts of the molecule. |

Note: The NIST Chemistry WebBook provides access to mass and UV/Visible spectra for this compound.[1][12]

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its multiple reactive sites, which allow for a wide range of chemical transformations. This is a cornerstone of its use in drug discovery, where structural modifications are key to tuning biological activity.

-

Keto-Enol Tautomerism: The pyrazolone ring exists in equilibrium between its keto and enol forms. This tautomerism influences its reactivity, particularly at the C4 position.

-

Reactivity at C4: The methylene group at the C4 position is activated by the two adjacent carbonyl groups, making its protons acidic. This site is susceptible to deprotonation by a base, creating a nucleophilic carbanion that can undergo various reactions, including:

-

N-H Reactivity: While this specific compound is N-phenyl substituted, related pyrazolones with a free N-H can be alkylated or acylated at the nitrogen position.

Caption: Key reactivity sites for chemical derivatization.

Applications in Research and Drug Development

The pyrazolone scaffold is a cornerstone in medicinal chemistry. Its derivatives have been investigated for a multitude of therapeutic applications.

-

Anti-inflammatory Agents: Pyrazole derivatives have shown significant potential as anti-inflammatory agents.[15][16] The structural similarity of the pyrazolone core to known anti-inflammatory drugs makes it an attractive starting point for designing new non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Therapeutics: The pyrazole moiety is present in several compounds investigated for their anticancer properties.[17] These derivatives can act through various mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer.

-

Antimicrobial Activity: Various studies have demonstrated that pyrazolone derivatives possess antibacterial and antifungal properties, making them valuable leads for the development of new antimicrobial agents.[4]

-

Dye Synthesis: This compound serves as a "coupling component" in the synthesis of various azo dyes and pigments, such as C.I. Pigment Red 38.[6][7] The reactive C4 methylene group is key to the coupling reaction with diazonium salts.

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for analyzing this compound. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier (like phosphoric or formic acid) can be employed for purity assessment and quantification.[8] This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Safety and Handling

According to aggregated GHS information, this compound may be harmful if swallowed.[2] Standard laboratory safety protocols should be followed when handling this chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[18] Avoid contact with skin, eyes, and clothing.[18][19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[18][19] Keep away from strong oxidizing agents.[18]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and detailed safety information.

Conclusion

This compound (CAS 89-33-8) is more than just a chemical intermediate; it is a versatile and powerful tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, well-defined reactivity, and the proven biological potential of its derivatives ensure its continued relevance in both academic research and the pharmaceutical industry. This guide provides the foundational knowledge necessary for researchers to confidently and effectively utilize this important molecular scaffold.

References

- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 2. 1-Phenyl-3-carbethoxy-5-pyrazolone | C12H12N2O3 | CID 66636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. This compound [dyestuffintermediates.com]

- 7. chembk.com [chembk.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. This compound | 89-33-8 | AAA08933 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 13. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. CAS No. 89-33-8 Specifications | Ambeed [ambeed.com]

An In-Depth Technical Guide to Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in both industrial and pharmaceutical chemistry. This document elucidates its fundamental physicochemical properties, provides a detailed methodology for its synthesis and purification, and explores its established and potential applications. With a molecular weight of 232.24 g/mol and the chemical formula C₁₂H₁₂N₂O₃, this pyrazolone derivative serves as a crucial intermediate in the synthesis of various azo dyes and pigments.[1][2] Furthermore, its structural motif is common in compounds with notable biological activities, particularly as an anti-inflammatory agent. This guide will delve into the mechanistic basis for the anti-inflammatory potential of the pyrazolone class of compounds, providing a valuable resource for researchers in dye chemistry and drug discovery.

Physicochemical Properties

This compound, also known by its CAS Registry Number 89-33-8, is a stable organic compound at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Weight | 232.24 g/mol | --INVALID-LINK--[1] |

| Molecular Formula | C₁₂H₁₂N₂O₃ | --INVALID-LINK--[1] |

| CAS Number | 89-33-8 | --INVALID-LINK--[1] |

| Melting Point | 181.5-182.5 °C | --INVALID-LINK--[2] |

| Boiling Point | 335.3 ± 25.0 °C (Predicted) | --INVALID-LINK--[2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK--[2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a cyclocondensation reaction. The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl oxaloacetate sodium salt (1 equivalent) in a suitable solvent such as benzene or toluene.

-

Acidification: Stir the solution for approximately 20-30 minutes. To this solution, slowly add acetic acid (a suitable volume to ensure acidic conditions). Continue stirring for another 30 minutes.

-

Hydrazine Addition: Add phenylhydrazine hydrochloride (approximately 1 to 1.2 equivalents) to the reaction mixture and continue stirring for an additional 30 minutes at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product can be extracted with an organic solvent like ethyl acetate. The organic layer should be washed sequentially with a 10% hydrochloric acid solution, a saturated sodium bicarbonate solution, water, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and then remove the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol. Dissolve the crude solid in a minimal amount of hot ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Isolation of Pure Product: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the protons on the phenyl ring, and the protons of the pyrazole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester and the pyrazolone ring, the carbons of the ethyl group, and the carbons of the phenyl ring.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching vibrations of the ester and the pyrazolone ring, as well as C-N and C-H stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Applications

Dye and Pigment Intermediate

The primary industrial application of this compound is as a key intermediate in the synthesis of azo dyes and pigments.[1] It acts as a coupling component, reacting with diazonium salts to form a wide range of colored compounds. This reaction is fundamental to the production of various yellow, orange, and red dyes used in the textile, paint, and printing industries.[3]

Caption: Azo dye synthesis workflow.

Potential in Drug Development

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

Pyrazolone derivatives are known to exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with non-steroidal anti-inflammatory drugs (NSAIDs).[4][5][6] The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7][8][9] By inhibiting COX, pyrazolones can reduce the production of these pro-inflammatory prostaglandins.[7]

The general pathway is as follows:

-

Inflammatory Stimulus: Cellular injury or infection triggers an inflammatory response.

-

Arachidonic Acid Release: Phospholipase A₂ is activated, leading to the release of arachidonic acid from the cell membrane.

-

Prostaglandin Synthesis: Cyclooxygenase (COX) enzymes metabolize arachidonic acid to produce prostaglandins (e.g., PGE₂).

-

Inflammatory Effects: Prostaglandins cause vasodilation, increase vascular permeability, and sensitize nociceptors, leading to the classic signs of inflammation: redness, swelling, heat, and pain.

-

Inhibition by Pyrazolones: Pyrazolone derivatives can inhibit the activity of COX enzymes, thereby blocking the synthesis of prostaglandins and mitigating the inflammatory response.

Caption: Mechanism of anti-inflammatory action of pyrazolone derivatives.

While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural similarity to known anti-inflammatory pyrazolones suggests its potential as a lead compound for the development of novel anti-inflammatory agents. Further research is warranted to explore its specific inhibitory activity against COX enzymes and its overall therapeutic potential.

Conclusion

This compound is a versatile chemical entity with established importance in the dye industry and significant potential in the field of drug discovery. Its straightforward synthesis and the biological relevance of its core pyrazolone structure make it an attractive molecule for further investigation. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support and inspire future research and development efforts in both materials science and medicinal chemistry.

References

- 1. This compound [dyestuffintermediates.com]

- 2. chembk.com [chembk.com]

- 3. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Pyrazoles: From Foundational Reactions to Modern Methodologies

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug development. Its prevalence in a wide array of pharmaceuticals, including anti-inflammatory agents, treatments for erectile dysfunction, and anti-obesity drugs, underscores the critical importance of efficient and versatile synthetic methodologies. This in-depth technical guide provides a comprehensive review of the core methods for pyrazole synthesis, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of classical named reactions, explore the advancements of modern synthetic strategies, and provide practical, field-proven insights into experimental choices. This guide aims to be a self-validating system, with detailed protocols and supporting evidence from authoritative sources, to empower chemists in the design and execution of pyrazole synthesis.

The Enduring Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system has been a subject of intense study since its discovery by Ludwig Knorr in 1883.[1] Its unique structural and electronic properties, including its ability to act as a hydrogen bond donor and acceptor, contribute to its capacity to bind to a variety of biological targets. This versatility has led to the incorporation of the pyrazole moiety into numerous blockbuster drugs.[1][2] Notable examples include:

-

Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of arthritis and acute pain.[3][4]

-

Sildenafil (Viagra®): A phosphodiesterase type 5 (PDE5) inhibitor for the treatment of erectile dysfunction.[1][5]

-

Rimonabant (Acomplia®): A cannabinoid receptor type 1 (CB1) antagonist, formerly used as an anti-obesity drug.[6][7]

The continued interest in pyrazole derivatives necessitates a thorough understanding of the synthetic tools available for their construction. This guide will explore the most significant of these methods, from the foundational to the contemporary.

Classical Approaches to Pyrazole Synthesis: The Pillars of Heterocyclic Chemistry

The traditional methods for pyrazole synthesis have remained relevant for over a century due to their reliability and the accessibility of starting materials. These reactions form the bedrock of pyrazole chemistry.

The Knorr Pyrazole Synthesis: A Timeless Condensation

The Knorr pyrazole synthesis, first reported in 1883, is a cornerstone reaction involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[8][9][10] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]

Mechanism of the Knorr Pyrazole Synthesis:

The mechanism begins with the nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone. Subsequent intramolecular attack by the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of the stable pyrazole ring.[4]

Figure 1: General mechanism of the Knorr pyrazole synthesis.

A critical consideration in the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two different carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4] The outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[4]

Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone) [11]

This protocol details the synthesis of a pyrazolone, a tautomer of a hydroxypyrazole, via the Knorr condensation.

-

Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition is exothermic.

-

Heating: Heat the reaction mixture under reflux for 1 hour.

-

Isolation: Cool the resulting syrup in an ice bath.

-

Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[11]

-

Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.

The Paal-Knorr Synthesis: A Variation on a Theme

Closely related to the Knorr synthesis, the Paal-Knorr synthesis is a method for synthesizing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[12] While more commonly associated with pyrrole synthesis, a variation of this reaction using hydrazines instead of primary amines leads to the formation of pyrazoles.[13][14]

Mechanism of the Paal-Knorr Pyrazole Synthesis:

The mechanism is analogous to the pyrrole synthesis, where the hydrazine attacks the carbonyl groups of the 1,4-dicarbonyl compound to form a di-hydrazone intermediate, which then cyclizes and eliminates water to form the pyrazole ring.[15]

References

- 1. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 3. benchchem.com [benchchem.com]

- 4. erowid.org [erowid.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. name-reaction.com [name-reaction.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. rgmcet.edu.in [rgmcet.edu.in]

An In-Depth Technical Guide to the Preliminary Biological Screening of Pyrazolone Compounds

Foreword: The Pyrazolone Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazolone and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their five-membered ring structure containing two adjacent nitrogen atoms offers a versatile scaffold for synthetic modification, leading to a wide array of biological activities.[3][4][5] Pyrazolone-based compounds have been successfully developed into drugs with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][6][7][8] This inherent biological activity makes the pyrazolone core a "privileged structure," a framework that is repeatedly found in bioactive molecules. The goal of this guide is to provide researchers, scientists, and drug development professionals with a robust framework for the preliminary biological screening of novel pyrazolone compounds, moving from a newly synthesized molecule to a promising "hit" compound.

Part 1: The Philosophy of a Screening Cascade - A Strategic Approach to Hit Identification

A preliminary biological screen is not a single experiment but a strategically designed sequence of assays known as a screening cascade.[9][10][11] The purpose of this cascade is to efficiently and cost-effectively identify compounds with the desired biological activity while simultaneously eliminating inactive or undesirable compounds.[9][10] A well-designed cascade acts as a funnel, starting with broad, high-throughput assays and progressing to more specific, complex, and physiologically relevant models for the most promising candidates.[11]

The initial design of a screening cascade for pyrazolone compounds should be guided by the known biological activities of this scaffold. Given the extensive literature on their anti-inflammatory, anticancer, and antimicrobial effects, these are logical starting points for a preliminary screen.[5][6][12][13]

Here is a visual representation of a typical screening cascade:

Caption: A generalized four-phase screening cascade for pyrazolone compounds.

Part 2: Core In-Vitro Screening Protocols

The following sections provide detailed, step-by-step methodologies for key in-vitro assays relevant to the screening of pyrazolone compounds. Each protocol is designed to be a self-validating system, incorporating essential controls to ensure data integrity.

Anticancer Activity: The MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[14] It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.[15] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14] The amount of formazan produced is quantified by measuring the absorbance of the solubilized crystals.

Caption: Workflow and cellular mechanism of the MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the pyrazolone compounds in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the pyrazolone compounds at various concentrations.

-

Controls:

-

Negative Control (Vehicle): Wells with cells treated with the same concentration of DMSO as the test compounds.

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

-

Blank: Wells containing only culture medium to measure background absorbance.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula:

-

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation:

| Compound ID | Concentration (µM) | % Cell Viability (HeLa) | IC50 (µM) |

| PYR-001 | 10 | 45.2 ± 3.1 | 8.5 |

| PYR-002 | 10 | 89.7 ± 5.4 | > 100 |

| PYR-003 | 10 | 15.8 ± 2.5 | 2.1 |

| Doxorubicin | 1 | 25.6 ± 2.9 | 0.5 |

Anti-inflammatory Activity: COX Inhibition Assay

Many pyrazolone derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[8][17] There are two main isoforms: COX-1 (constitutively expressed) and COX-2 (inducible during inflammation). Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[17]

A common method to screen for COX inhibitors is a colorimetric or fluorometric assay that measures the peroxidase activity of the enzyme.[18][19]

Detailed Protocol (Fluorometric Assay):

-

Reagent Preparation: Prepare assay buffer, heme, and a fluorometric substrate (e.g., Amplex Red). Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare stock solutions of the pyrazolone compounds and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO.[19]

-

Reaction Setup (in a 96-well black plate):

-

100% Initial Activity: Add assay buffer, heme, enzyme (COX-1 or COX-2), and DMSO.

-

Inhibitor Wells: Add assay buffer, heme, enzyme, and the pyrazolone compound at various concentrations.

-

Positive Control: Add assay buffer, heme, enzyme, and Celecoxib.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid (the substrate) to all wells to start the reaction.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm) over time.[19]

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition using the formula:

-

% Inhibition = [(Rate of 100% Initial Activity - Rate of Inhibitor Well) / Rate of 100% Initial Activity] x 100

-

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (SI = IC50 COX-1 / IC50 COX-2).

-

Data Presentation:

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| PYR-004 | > 100 | 5.2 | > 19.2 |

| PYR-005 | 12.5 | 10.8 | 1.16 |

| Celecoxib | 50 | 0.8 | 62.5 |

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

Pyrazolone derivatives have shown promise as antimicrobial agents against a range of bacteria and fungi.[5][6][13][20] The most common preliminary screen is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. A broth microdilution method is typically used for this purpose.

Detailed Protocol (Broth Microdilution):

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth). The final concentration should be approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: Prepare a series of two-fold dilutions of the pyrazolone compounds in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compounds.

-

Controls:

-

Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin).

-

Negative Control (Growth Control): Wells with inoculum and broth only (no compound).

-

Sterility Control: Wells with broth only (no inoculum).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| PYR-006 | 8 | > 128 |

| PYR-007 | 64 | 32 |

| Ciprofloxacin | 1 | 0.5 |

Part 3: Data Interpretation and Hit Prioritization

After the primary screens, the data must be carefully analyzed to identify "hits" for further investigation. A "hit" is a compound that meets a predefined activity threshold in a primary assay.

Key Considerations for Hit Selection:

-

Potency: The IC50 or MIC value. More potent compounds are generally preferred.

-

Selectivity: For targets like COX, a high selectivity index is desirable. For anticancer agents, selectivity for cancer cells over normal cells is crucial.

-

Structure-Activity Relationship (SAR): Analyze the data across a series of related pyrazolone analogs to identify chemical modifications that enhance or diminish activity. This provides valuable information for future lead optimization.

-

Removal of False Positives: It is essential to perform orthogonal assays to confirm that the observed activity is not an artifact of the primary assay format.[21] For example, a compound that is highly colored may interfere with colorimetric assays.

Caption: Key criteria for prioritizing hit compounds from a primary screen.

Conclusion and Future Directions

This guide provides a foundational framework for the preliminary biological screening of novel pyrazolone compounds. The successful execution of this screening cascade will identify promising hit compounds with validated activity in key therapeutic areas. These hits will then serve as the starting point for the next phase of drug discovery: lead optimization. This subsequent phase will involve more complex cellular and in-vivo models to evaluate efficacy, pharmacokinetics, and safety profiles, with the ultimate goal of developing a novel pyrazolone-based therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. pjps.pk [pjps.pk]

- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacyjournal.net [pharmacyjournal.net]

- 8. researchgate.net [researchgate.net]

- 9. Screening Cascade Development Services [conceptlifesciences.com]

- 10. international-biopharma.com [international-biopharma.com]

- 11. drugtargetreview.com [drugtargetreview.com]

- 12. japsonline.com [japsonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. clyte.tech [clyte.tech]

- 16. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 17. Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Synthesis and antimicrobial evaluation of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. sygnaturediscovery.com [sygnaturediscovery.com]

The Dawn of Pyrazolones: A Technical Guide to Their Discovery and Foundational Synthesis

Abstract

This technical guide provides an in-depth exploration of the seminal discovery and historical synthesis of pyrazolones, a class of five-membered heterocyclic compounds that have played a pivotal role in the development of synthetic pharmaceuticals. Beginning with the serendipitous discovery of antipyrine by Ludwig Knorr in 1883, we delve into the foundational Knorr pyrazolone synthesis, examining its mechanism, experimental protocols, and the chemical landscape of the late 19th century that set the stage for this breakthrough. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind the experimental choices and the evolution of this critical synthetic methodology.

Introduction: A Serendipitous Discovery in the Quest for Quinine Analogues

The late 19th century was a period of fervent activity in the field of organic chemistry, driven by the desire to synthesize novel compounds with therapeutic properties. The burgeoning dye industry in Germany, with its expertise in aromatic chemistry, provided a fertile ground for the nascent pharmaceutical industry.[1] It was within this context that Ludwig Knorr, a German chemist, embarked on a research program aimed at synthesizing quinine analogues.[2] Quinine, a natural product extracted from the bark of the cinchona tree, was the only effective treatment for malaria at the time, and the development of a synthetic alternative was a major scientific and commercial goal.

In 1883, while investigating the reaction of phenylhydrazine with ethyl acetoacetate, Knorr did not obtain a compound with a quinoline-like structure as he had anticipated. Instead, he isolated a novel heterocyclic compound: 1-phenyl-3-methyl-5-pyrazolone.[3][4] This initial discovery, when followed by a methylation step, yielded a substance he named antipyrine (later also known as phenazone).[5][6] Pharmacological testing revealed that antipyrine possessed potent analgesic and antipyretic properties, and it was subsequently introduced as one of the first commercially successful synthetic drugs.[7] This serendipitous discovery marked a turning point in medicinal chemistry, demonstrating that purely synthetic molecules could rival and even surpass natural products in therapeutic efficacy.[8]

The Cornerstone of Pyrazolone Synthesis: The Knorr Reaction

The reaction that led to Knorr's discovery became the foundational method for synthesizing pyrazolones and is now known as the Knorr pyrazolone synthesis.[9] In its most general form, it is a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, most commonly a β-ketoester.[6]

The Role of Phenylhydrazine: A Key Reagent Unveiled

The availability of phenylhydrazine as a starting material was crucial to Knorr's success. This important reagent had been discovered in 1875 by Emil Fischer, who would later become Knorr's mentor.[2] Fischer's discovery of phenylhydrazine and his subsequent work on its reactions with carbonyl compounds to form hydrazones and osazones were instrumental in his elucidation of the structures of sugars, for which he was awarded the Nobel Prize in Chemistry in 1902. The ready availability of phenylhydrazine opened up new avenues in heterocyclic synthesis, providing a versatile building block for the construction of nitrogen-containing rings.

Mechanism of the Knorr Pyrazolone Synthesis

The Knorr pyrazolone synthesis proceeds through a well-established two-step mechanism: initial formation of a hydrazone followed by intramolecular cyclization.[6]

-

Hydrazone Formation: The reaction is typically initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of the hydrazine on the more electrophilic carbonyl group of the β-ketoester (the ketone carbonyl). This is often catalyzed by a small amount of acid.[10][11] Following the addition, a molecule of water is eliminated to form a stable hydrazone intermediate.

-

Intramolecular Cyclization and Dehydration: The second, less nucleophilic nitrogen atom of the hydrazone then attacks the ester carbonyl group in an intramolecular fashion. This nucleophilic acyl substitution leads to the formation of a five-membered ring and the elimination of a molecule of alcohol (e.g., ethanol if an ethyl ester is used). The final product is the stable pyrazolone ring.[6]

The overall reaction is a condensation, involving the formation of two new carbon-nitrogen bonds and the elimination of two small molecules (water and an alcohol).

Tautomerism in Pyrazolones

Pyrazolones can exist in several tautomeric forms: the CH, OH, and NH forms. The equilibrium between these tautomers is influenced by the solvent, temperature, and the nature of the substituents on the ring. The structural elucidation of these tautomeric forms was a significant area of research in the late 19th and early 20th centuries. For 1-phenyl-3-methyl-5-pyrazolone, the CH and NH tautomers are generally considered to be the most stable.

Experimental Protocols for the Synthesis of Early Pyrazolone Derivatives

The following protocols are based on historical accounts and modern reconstructions of the original syntheses.

Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This synthesis is the cornerstone of pyrazolone chemistry and is a robust and high-yielding reaction.

Materials:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent and for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add ethyl acetoacetate (1 equivalent) to the stirred solution.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product will often crystallize out of the solution upon cooling. If not, the solvent can be partially evaporated, or the product can be precipitated by the addition of cold water.

-

Collect the crude product by filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.

Synthesis of Antipyrine (Phenazone)

Antipyrine is synthesized by the methylation of 1-phenyl-3-methyl-5-pyrazolone.[5][6]

Materials:

-

1-Phenyl-3-methyl-5-pyrazolone

-

Dimethyl sulfate or methyl iodide (methylating agent)

-

Methanol (solvent)

-

Sodium hydroxide or another suitable base

Procedure:

-

Dissolve 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) in methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1 equivalent) in methanol to the flask to form the sodium salt of the pyrazolone.

-

Slowly add dimethyl sulfate or methyl iodide (1 equivalent) to the stirred reaction mixture. The reaction is exothermic and may require cooling.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The residue can be purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure antipyrine.

Physicochemical and Pharmacological Properties of Early Pyrazolones

The early pyrazolone derivatives were characterized by their physical properties, such as melting point and solubility, and their pharmacological effects.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Pharmacological Activity |

| 1-Phenyl-3-methyl-5-pyrazolone | C₁₀H₁₀N₂O | 174.20 | 127-129 | White crystalline solid | Intermediate |

| Antipyrine (Phenazone) | C₁₁H₁₂N₂O | 188.23 | 111-114 | Colorless crystals or white powder | Analgesic, Antipyretic |

| Aminopyrine | C₁₃H₁₇N₃O | 231.30 | 107-109 | Colorless or white crystalline powder | Analgesic, Antipyretic, Anti-inflammatory |

| Metamizole (Dipyrone) | C₁₃H₁₆N₃NaO₄S | 333.34 | Decomposes | White or yellowish-white crystalline powder | Analgesic, Antipyretic, Spasmolytic |

Note: The development of aminopyrine and metamizole occurred in the years following Knorr's initial discovery, representing further advancements in pyrazolone-based pharmaceuticals.[12]

Industrial Production and Legacy of Pyrazolones

The immediate success of antipyrine led to its large-scale industrial production, primarily by the German chemical and pharmaceutical company Hoechst.[12] The synthesis was scaled up from laboratory procedures, with a focus on optimizing reaction conditions and purification methods to ensure a consistent and high-quality product. The commercial success of antipyrine and subsequent pyrazolone derivatives solidified the position of the German chemical industry as a leader in the newly emerging field of synthetic pharmaceuticals.

The discovery of pyrazolones had a profound and lasting impact on drug development. It demonstrated that synthetic chemistry could be a powerful tool for creating novel therapeutic agents, moving beyond the reliance on natural products. The pyrazolone scaffold has proven to be a "privileged structure" in medicinal chemistry, with numerous derivatives developed over the past century exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][13]

Conclusion

The discovery of pyrazolones by Ludwig Knorr in 1883 was a landmark achievement in the history of medicinal chemistry. The Knorr pyrazolone synthesis, a testament to the power of systematic investigation and serendipity, provided a versatile and efficient method for the construction of this important heterocyclic ring system. From the first synthetic blockbuster drug, antipyrine, to a vast array of modern therapeutic agents, the legacy of Knorr's work continues to influence the field of drug discovery and development. This guide has provided a comprehensive overview of the historical context, mechanistic underpinnings, and practical execution of the foundational pyrazolone syntheses, offering valuable insights for today's researchers and scientists.

References

- 1. A history of the pharmaceutical industry | pharmaphorum [pharmaphorum.com]

- 2. researchgate.net [researchgate.net]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenazone - Wikipedia [en.wikipedia.org]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate from Diethyl Oxalate

Introduction

Pyrazolone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2] The synthesis of these heterocyclic scaffolds is of paramount importance for the development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis of a key pyrazolone derivative, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, commencing from the readily available starting materials, diethyl oxalate and ethyl acetate.

This two-step synthesis involves an initial Claisen condensation to form a β-keto ester intermediate, followed by a cyclization reaction with phenylhydrazine. The protocols and methodologies detailed herein are designed for researchers, scientists, and professionals in drug development, offering in-depth technical guidance and troubleshooting insights.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Claisen Condensation. The synthesis initiates with a mixed Claisen condensation between diethyl oxalate and ethyl acetate.[3][4] In this reaction, a strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, forming a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate.[5][6] The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester, diethyl 2-oxobutanedioate (also known as diethyl oxaloacetate).[5][7][8] This initial condensation is a classic example of forming a carbon-carbon bond and is a fundamental reaction in organic synthesis.

-

Step 2: Cyclization with Phenylhydrazine. The intermediate, diethyl 2-oxobutanedioate, is then reacted with phenylhydrazine in an acidic medium, such as acetic acid.[9][10] This reaction proceeds via a condensation mechanism where the more nucleophilic nitrogen of phenylhydrazine attacks one of the carbonyl groups of the β-keto ester, followed by an intramolecular cyclization to form the stable pyrazolone ring.[2] This type of reaction is a well-established method for the synthesis of pyrazole and pyrazolone derivatives.[1][2][11]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of the target pyrazolone.

Experimental Protocols

Part 1: Synthesis of Diethyl 2-oxobutanedioate (Intermediate)

This protocol is adapted from established procedures for Claisen condensations involving diethyl oxalate.[3][4][5][7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Diethyl oxalate | Reagent | Sigma-Aldrich |

| Ethyl acetate | Anhydrous | Fisher Scientific |

| Sodium metal | ACS reagent | Alfa Aesar |

| Absolute Ethanol | 200 proof | VWR |

| Diethyl ether | Anhydrous | J.T.Baker |

| Hydrochloric acid | Concentrated | Merck |

| Anhydrous Sodium Sulfate | ACS reagent | EMD Millipore |

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| Sodium | 22.99 | 0.25 | 5.75 g |

| Absolute Ethanol | 46.07 | - | 100 mL |

| Diethyl oxalate | 146.14 | 0.25 | 36.5 g (33.5 mL) |

| Ethyl acetate | 88.11 | 0.25 | 22.0 g (24.4 mL) |

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add 5.75 g (0.25 mol) of clean sodium metal to 100 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling.

-

Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.

-

Addition of Reactants: A mixture of 36.5 g (0.25 mol) of diethyl oxalate and 22.0 g (0.25 mol) of ethyl acetate is added dropwise to the sodium ethoxide solution with constant stirring over a period of 30-45 minutes. Maintain the reaction temperature below 30°C using an ice bath.

-

Reaction Progression: After the addition is complete, continue stirring the mixture at room temperature for 2 hours, then gently reflux for 1 hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and 25 mL of concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude diethyl 2-oxobutanedioate. The product is often used in the next step without further purification.

Part 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of pyrazolones from β-keto esters and phenylhydrazine.[1][2][9][10]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Diethyl 2-oxobutanedioate | (From Part 1) | - |

| Phenylhydrazine | 97% | Acros Organics |

| Glacial Acetic Acid | ACS reagent | BDH |

| Ethanol | 95% | Decon Labs |

Quantitative Data:

| Reactant | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| Diethyl 2-oxobutanedioate | 188.18 | 0.1 | 18.8 g |

| Phenylhydrazine | 108.14 | 0.1 | 10.8 g |

| Glacial Acetic Acid | 60.05 | - | 100 mL |

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 18.8 g (0.1 mol) of crude diethyl 2-oxobutanedioate in 100 mL of glacial acetic acid.

-

Addition of Phenylhydrazine: To this solution, add 10.8 g (0.1 mol) of phenylhydrazine dropwise with stirring. An exothermic reaction may be observed.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Precipitation and Filtration: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled further in an ice bath.

-

Washing: Filter the solid product and wash it with cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallization: The crude product can be recrystallized from ethanol to obtain pure this compound as a crystalline solid.[1]

-

Drying: Dry the purified product in a vacuum oven at 50-60°C.

Characterization

The final product, this compound[12][13][14], can be characterized by standard analytical techniques:

-

Melting Point: Determination of the melting point range.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

-

FT-IR: To identify the characteristic functional groups (e.g., C=O of the ester and pyrazolone ring, N-H, C-N).

-

Mass Spectrometry: To determine the molecular weight of the compound.[14]

-

Troubleshooting and Expert Insights

-

Low Yield in Claisen Condensation: Ensure anhydrous conditions are strictly maintained as moisture will quench the sodium ethoxide base. The sodium metal should be clean and free of any oxide layer. Slow addition of the ester mixture is crucial to prevent side reactions.

-

Incomplete Cyclization: The reflux time in the second step can be extended if TLC analysis shows the presence of starting materials. The purity of phenylhydrazine is also important; it should be freshly distilled if it has discolored.

-

Product Purification: Effective recrystallization is key to obtaining a high-purity final product. A mixed solvent system (e.g., ethanol/water) can also be explored for optimal crystal formation.

Conclusion

The synthesis of this compound from diethyl oxalate and ethyl acetate is a robust and reproducible two-step process. By carefully controlling the reaction conditions as detailed in these protocols, researchers can efficiently synthesize this valuable pyrazolone derivative for further investigation in drug discovery and development programs.

References

- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. chembk.com [chembk.com]

- 8. Diethyl oxalacetate | C8H12O5 | CID 66951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 12. This compound [dyestuffintermediates.com]